molecular formula C17H23N5O B11283390 1-ethyl-N-[3-(propan-2-yloxy)propyl][1,2,4]triazolo[4,3-a]quinoxalin-4-amine

1-ethyl-N-[3-(propan-2-yloxy)propyl][1,2,4]triazolo[4,3-a]quinoxalin-4-amine

Cat. No.: B11283390
M. Wt: 313.4 g/mol
InChI Key: PFJBKUYPFDLNON-UHFFFAOYSA-N
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Description

1-ETHYL-N-[3-(PROPAN-2-YLOXY)PROPYL]-[1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-4-AMINE is a complex heterocyclic compound that belongs to the class of triazoloquinoxalines. These compounds are known for their diverse biological activities and potential therapeutic applications. The unique structure of this compound, which includes a triazole ring fused to a quinoxaline moiety, makes it an interesting subject for scientific research.

Preparation Methods

The synthesis of 1-ETHYL-N-[3-(PROPAN-2-YLOXY)PROPYL]-[1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-4-AMINE typically involves multiple steps, starting with the preparation of the quinoxaline core. This can be achieved through the condensation of o-phenylenediamine with a suitable dicarbonyl compound. The triazole ring is then introduced via a cyclization reaction with an appropriate azide. The final step involves the alkylation of the triazole ring with 1-ethyl-3-(propan-2-yloxy)propylamine under basic conditions. Industrial production methods may involve the use of microwave-assisted synthesis to enhance reaction rates and yields .

Chemical Reactions Analysis

1-ETHYL-N-[3-(PROPAN-2-YLOXY)PROPYL]-[1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-4-AMINE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoxaline N-oxides.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced triazoloquinoxaline derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazole ring, using reagents like alkyl halides or acyl chlorides. This leads to the formation of various substituted derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-ETHYL-N-[3-(PROPAN-2-YLOXY)PROPYL]-[1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-4-AMINE involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to the disruption of cellular processes. For example, it can inhibit the activity of kinases involved in cell signaling pathways, thereby preventing the proliferation of cancer cells. Additionally, it can bind to bacterial ribosomes, inhibiting protein synthesis and leading to bacterial cell death .

Comparison with Similar Compounds

1-ETHYL-N-[3-(PROPAN-2-YLOXY)PROPYL]-[1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-4-AMINE can be compared with other triazoloquinoxaline derivatives, such as:

Properties

Molecular Formula

C17H23N5O

Molecular Weight

313.4 g/mol

IUPAC Name

1-ethyl-N-(3-propan-2-yloxypropyl)-[1,2,4]triazolo[4,3-a]quinoxalin-4-amine

InChI

InChI=1S/C17H23N5O/c1-4-15-20-21-17-16(18-10-7-11-23-12(2)3)19-13-8-5-6-9-14(13)22(15)17/h5-6,8-9,12H,4,7,10-11H2,1-3H3,(H,18,19)

InChI Key

PFJBKUYPFDLNON-UHFFFAOYSA-N

Canonical SMILES

CCC1=NN=C2N1C3=CC=CC=C3N=C2NCCCOC(C)C

Origin of Product

United States

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